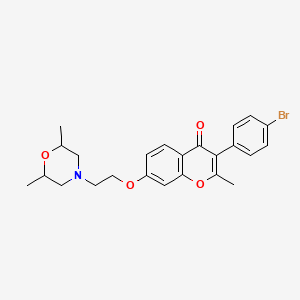

3-(4-bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one

Description

3-(4-Bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one is a synthetic chromen-4-one derivative with a polycyclic aromatic core. Its structure features:

- Chromen-4-one backbone: A bicyclic system comprising a benzopyran-4-one scaffold.

- 2-Methyl group: A small alkyl group at position 2, likely influencing steric effects and metabolic stability.

- 7-(2-(2,6-Dimethylmorpholino)ethoxy) chain: A morpholine-derived ether at position 7, contributing to solubility and pharmacological activity via hydrogen bonding or receptor interactions.

Chromen-4-one derivatives are studied for diverse biological activities, including kinase inhibition, anti-inflammatory effects, and photophysical properties.

Properties

IUPAC Name |

3-(4-bromophenyl)-7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26BrNO4/c1-15-13-26(14-16(2)29-15)10-11-28-20-8-9-21-22(12-20)30-17(3)23(24(21)27)18-4-6-19(25)7-5-18/h4-9,12,15-16H,10-11,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJFFDXZIRBTMIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.

Etherification: The ethoxy group can be introduced through a nucleophilic substitution reaction using an appropriate ethylating agent.

Morpholino Substitution:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds structurally similar to 3-(4-bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one exhibit antiviral properties. For instance, derivatives of bromophenyl compounds have shown promising activity against the H5N1 avian influenza virus. In studies, certain synthesized compounds demonstrated effective inhibition of viral replication in vitro, suggesting that this class of compounds could be further explored for antiviral drug development .

Anticancer Potential

The compound's structural analogs have been evaluated for anticancer properties. Specifically, studies involving hybrid compounds that incorporate similar moieties have shown antiproliferative effects against various cancer cell lines. For example, triazole-tethered hybrids have been screened against multiple cancer types, indicating that modifications to the chromone structure can enhance anticancer efficacy . The presence of the morpholino group may facilitate selective targeting of cancer cells through enhanced solubility and bioavailability.

Synthesis and Derivatives

The synthesis of 3-(4-bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. Key steps may include:

- Formation of the Chromone Core : This can be achieved through cyclization reactions involving appropriate phenolic precursors.

- Bromination : The introduction of the bromophenyl group is typically performed using bromination techniques on the aromatic system.

- Morpholino Substitution : The morpholino group is introduced through etherification or related coupling reactions.

These synthetic pathways allow for the modification of functional groups to optimize biological activity and selectivity.

Case Study 1: Antiviral Activity Against H5N1

In a study published in 2013, several derivatives based on bromophenyl structures were evaluated for their ability to inhibit H5N1 virus replication. Compounds were tested for their EC50 (effective concentration) and LD50 (lethal dose), revealing significant antiviral activity . The study highlighted the potential of these compounds as lead candidates for further development in antiviral therapies.

Case Study 2: Anticancer Screening

A recent investigation focused on the antiproliferative effects of chromone derivatives against a panel of 60 cancer cell lines. The results indicated that certain modifications to the chromone structure led to enhanced activity against specific cancer types. The study emphasized the importance of structural diversity in developing new anticancer agents .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling and proliferation. The compound’s structural features allow it to bind to these targets with high affinity, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Research Findings and Implications

- PDE4D Inhibition: GEBR-7b , which shares the 2,6-dimethylmorpholino motif, shows high PDE4D selectivity (IC₅₀ = 0.12 µM), suggesting the target compound may exhibit similar activity.

- Structural Stability: The nitro and methylamino groups in create rigid, planar structures, whereas the target compound’s flexible morpholinoethoxy chain may enhance membrane permeability.

Biological Activity

3-(4-bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one, a derivative of chromone, has garnered attention due to its potential biological activities. This compound is characterized by a unique combination of functional groups that may influence its interactions with biological systems, making it a candidate for further pharmacological exploration.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure includes a bromophenyl moiety and a morpholino group, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds similar to 3-(4-bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail the specific biological activities associated with this compound.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of chromone derivatives. For instance, a study on related 2-phenyl-4H-chromen derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α through modulation of the TLR4/MAPK signaling pathway . These findings suggest that 3-(4-bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one may similarly exert anti-inflammatory effects.

Table 1: Comparative Anti-inflammatory Effects of Chromone Derivatives

| Compound | Cytokine Inhibition | Mechanism |

|---|---|---|

| Compound A | IL-6 (50% inhibition) | TLR4/MAPK pathway |

| Compound B | TNF-α (60% inhibition) | NF-κB pathway |

| 3-(4-bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one | Potential | TBD |

Anticancer Activity

Chromone derivatives have also been evaluated for their anticancer properties. The presence of the bromophenyl group is associated with enhanced cytotoxicity against various cancer cell lines. For example, studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that chromone derivatives can significantly reduce cell viability in human breast cancer cell lines (MCF-7). The cytotoxic effects were linked to the induction of oxidative stress and apoptosis .

Antimicrobial Activity

The antimicrobial properties of chromone derivatives have been documented in various studies. Compounds featuring morpholine structures are known for their ability to disrupt bacterial cell membranes and inhibit growth. This suggests that 3-(4-bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one may possess similar antimicrobial capabilities.

Q & A

Q. What synthetic methods are commonly employed to prepare 3-(4-bromophenyl)-7-(2-(2,6-dimethylmorpholino)ethoxy)-2-methyl-4H-chromen-4-one?

The synthesis typically involves alkylation of a phenolic hydroxyl group in the chromenone core. For example, the 7-hydroxy group can be functionalized via nucleophilic substitution using 2-(2,6-dimethylmorpholino)ethyl bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. Post-reaction purification is achieved using column chromatography with gradients of toluene and methanol (8:2 to 7:3 ratios) .

Q. How is the compound structurally characterized in academic research?

Key methods include:

- 1H/13C NMR spectroscopy : Proton signals for the bromophenyl group (δ ~7.5–7.7 ppm) and morpholinoethoxy chain (δ ~3.5–4.2 ppm) are diagnostic. Carbon signals for the chromenone carbonyl (δ ~175 ppm) and aromatic carbons (δ ~110–160 ppm) confirm the scaffold .

- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .

- Elemental analysis : Confirms purity and stoichiometry (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What crystallographic techniques are used to resolve its solid-state structure?

Single-crystal X-ray diffraction (SCXRD) is standard. Data collection is performed using Bruker or Rigaku diffractometers, and structures are refined via SHELXL (for small molecules) or SHELXS/SHELXD (for phase determination). Disordered moieties (e.g., flexible morpholinoethoxy chains) require constraints or split-site modeling .

Advanced Questions

Q. How can researchers optimize low yields during the alkylation step of the morpholinoethoxy side chain?

Yield improvements focus on:

- Reagent stoichiometry : Using 1.2–1.5 equivalents of alkylating agent relative to the phenolic precursor.

- Solvent choice : DMF or DMSO enhances nucleophilicity of the hydroxyl group.

- Temperature control : Extended reflux (12–24 hours at 60–80°C) ensures complete substitution.

- Workup optimization : Acidic washes (3 M HCl) remove unreacted reagents, and flash chromatography minimizes product loss .

Q. How are substituent electronic effects on the chromenone core analyzed experimentally?

Q. What strategies resolve contradictions in crystallographic data, such as disorder in the morpholino ring?

- Multi-position refinement : Split-site modeling for disordered atoms (e.g., methyl groups in 2,6-dimethylmorpholino).

- Thermal parameter restraints : ADPs (anisotropic displacement parameters) are constrained to prevent overfitting.

- Validation tools : PLATON or OLEX2 check for missed symmetry or twinning .

Q. How do researchers validate the biological activity of derivatives without commercial assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.